

Side-by-side comparison of different Methyl Nmethylanthranilate synthesis routes

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A Comparative Guide to the Synthesis of Methyl N-methylanthranilate

For Researchers, Scientists, and Drug Development Professionals

Methyl N-methylanthranilate is a key aromatic compound with applications ranging from fragrances and flavorings to the synthesis of pharmaceuticals. The selection of an appropriate synthetic route is crucial for achieving desired yield, purity, and cost-effectiveness. This guide provides a side-by-side comparison of common methods for the synthesis of **Methyl N-methylanthranilate**, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Routes



Synthe sis Route	Startin g Materia Is	Key Reage nts/Cat alysts	Reactio n Time	Temper ature (°C)	Yield (%)	Purity (%)	Key Advant ages	Key Disadv antage s
Reducti ve Alkylati on	Methyl anthrani late, Formal dehyde	H ₂ , Pd/C, PtO ₂ , or Raney Ni; Acidic catalyst (e.g., K- 10 clay, acetic acid)	6 - 20 hours	Room Temper ature to 25°C	85 - 96.5[1]	97.3 - 99.7[1]	High yield and purity, avoids over- methyla tion.	Require s handlin g of hydroge n gas and speciali zed pressur e equipm ent.
Direct Methyla tion	Methyl anthrani late	Dimeth yl sulfate, Sodium carbona te/Sodi um bicarbo nate	1 - 30 hours	60 - 100°C	51 - 85[2][3]	~97.5[2]	Does not require high- pressur e hydroge nation.	Use of toxic dimethy I sulfate, potentia I for overmethyla tion.
Eschwe iler- Clarke Reactio n	Methyl anthrani late	Formal dehyde, Formic acid	Not specifie d in literatur e for this substrat e	Typicall y near boiling	High (genera I reaction)	Not specifie d	Avoids quatern ary ammoni um salt formatio n.[4]	Limited specific data for this substrat e, requires high



								temper atures.
Esterific ation	N- methyla nthranili c acid	Methan ol, Acid catalyst (e.g., H ₂ SO ₄)	Not specifie d in literatur e for this substrat e	Reflux	Modera te to High (genera I reaction)	Not specifie d	Simple procedu re if starting material is availabl e.	Require s prior synthes is of N- methyla nthranili c acid.
Biocatal ytic Synthes is	Anthran ilate	Engine ered E. coli	Not specifie d	Not specifie d	95.2 μM final concent ration	Not specifie d	"Green" and sustain able approac h.	Low product concent ration, comple x culture and extracti on procedu res.

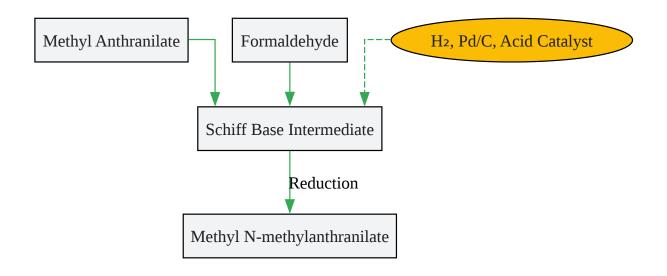
Synthesis Route Overviews and Diagrams

This section details the primary chemical pathways for synthesizing **Methyl N-methylanthranilate**.

Reductive Alkylation of Methyl Anthranilate

This is one of the most efficient and high-yielding methods. It involves the reaction of methyl anthranilate with formaldehyde in the presence of a reducing agent, typically hydrogen gas and a metal catalyst. An acidic catalyst is often employed to facilitate the reaction and prevent the formation of byproducts.[1]



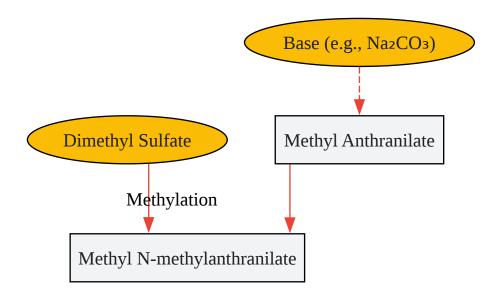


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Caption: Reductive alkylation pathway for **Methyl N-methylanthranilate** synthesis.

Direct Methylation with Dimethyl Sulfate

This classical method involves the direct N-methylation of methyl anthranilate using a methylating agent like dimethyl sulfate in the presence of a base.[2][3] While it avoids the need for high-pressure equipment, controlling the degree of methylation to prevent the formation of the N,N-dimethylated byproduct can be challenging.



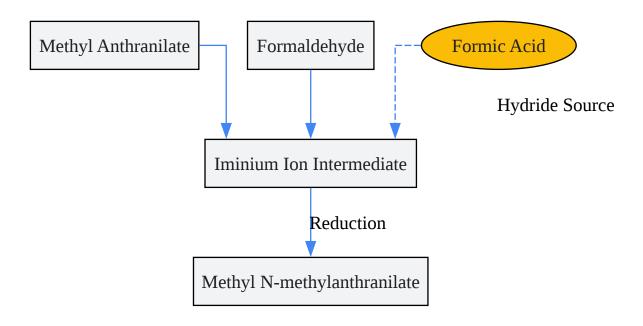
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Caption: Direct methylation of Methyl Anthranilate using Dimethyl Sulfate.

Eschweiler-Clarke Reaction

A specific type of reductive amination, the Eschweiler-Clarke reaction uses a mixture of formaldehyde and formic acid to methylate a primary or secondary amine.[4] This method is known for its ability to produce tertiary amines without the formation of quaternary ammonium salts.



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Caption: Eschweiler-Clarke synthesis of **Methyl N-methylanthranilate**.

Experimental Protocols Reductive Alkylation

Materials:

- Methyl anthranilate (2.0 mol, 302 g)
- Ethyl acetate (700 mL)
- K-10 powder (30 g)



- 5% Palladium on carbon catalyst (30 g)
- 37% aqueous formaldehyde solution (2.12 mol, 160 mL)
- Saturated NaHCO₃ solution
- Saturated NaCl solution

Procedure:

- In a 2 L Parr pressure reactor, a mixture of methyl anthranilate (302 g), ethyl acetate (700 mL), K-10 powder (30 g), and 5% palladium on carbon catalyst (30 g) is prepared.
- The mixture is cooled to 5°C, and a 37% aqueous formaldehyde solution (160 mL) is added.
- The reactor is sealed and pressurized with hydrogen to an initial pressure of 50 psig.
- The mixture is hydrogenated at room temperature with continuous stirring for approximately 6-7 hours, or until hydrogen uptake ceases.
- The reaction mixture is then filtered to remove the catalyst and K-10 powder.
- The filtrate is washed twice with 100 mL of saturated NaHCO₃ solution to neutralize any remaining acid.
- The organic layer is separated and washed with 100 mL of saturated NaCl solution.
- The organic layer is dried, and the solvent is evaporated under reduced pressure.
- The resulting residue is distilled to yield pure **Methyl N-methylanthranilate**.[1]

Direct Methylation with Dimethyl Sulfate

Materials:

- Methyl anthranilate (0.5 mol, 75.6 g)
- Methanol (300 cm³)



- Water (70 ml)
- Sodium carbonate (0.42 mol, 45 g)
- Dimethyl sulfate (0.75 mol, 94.6 g)
- Benzene

Procedure:

- Methyl anthranilate (75.6 g) is dissolved in a mixture of methanol (300 cm³) and water (70 ml).
- Sodium carbonate (45 g) is added to the solution.
- The reaction mixture is heated to reflux with stirring.
- Dimethyl sulfate (94.6 g) is added dropwise over 1 hour while maintaining reflux.
- After the addition is complete, the mixture is stirred at reflux for an additional hour.
- The mixture is cooled, and 200 ml of benzene is added.
- The mixture is then cooled to 0°C.
- The organic layer is separated, and the aqueous layer is extracted with benzene.
- The combined organic extracts are washed, dried, and the solvent is removed by distillation to yield the crude product, which can be further purified by vacuum distillation.[5]

Eschweiler-Clarke Reaction (General Protocol)

Materials:

- · Methyl anthranilate
- Formaldehyde (37% aqueous solution)
- Formic acid



Procedure:

- To the secondary amine (in this case, methyl anthranilate), an excess of formic acid and formaldehyde is added.
- The mixture is heated, typically near boiling (around 80-100°C), for several hours.
- After cooling, the reaction mixture is made basic and extracted with an organic solvent.
- The organic layer is washed, dried, and the solvent is evaporated to give the crude product, which can be purified by distillation.

Note: Specific quantitative data for the Eschweiler-Clarke synthesis of **Methyl N-methylanthranilate** is not readily available in the cited literature. The provided protocol is a general representation of the reaction.

Esterification of N-methylanthranilic acid (General Protocol)

Materials:

- · N-methylanthranilic acid
- Methanol
- Concentrated sulfuric acid (catalytic amount)

Procedure:

- N-methylanthranilic acid is dissolved in an excess of methanol.
- A catalytic amount of concentrated sulfuric acid is carefully added.
- The mixture is heated to reflux for several hours.
- After cooling, the excess methanol is removed under reduced pressure.



- The residue is dissolved in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to remove unreacted acid and the catalyst.
- The organic layer is then washed with water, dried, and the solvent is evaporated to yield
 Methyl N-methylanthranilate.

Note: This is a general procedure for Fischer esterification. Specific experimental data for this particular reaction was not found in the search results.

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